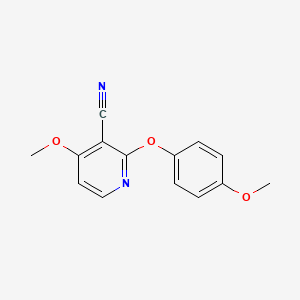

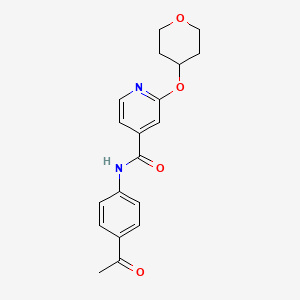

![molecular formula C20H20FN3O4S2 B2505044 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 922856-18-6](/img/structure/B2505044.png)

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities. Sulfonamides are often explored for their potential as anticancer and antimicrobial agents due to their ability to inhibit enzymes essential for cell proliferation and survival.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the condensation of acetophenone derivatives with cyanoacetohydrazide, followed by reactions with various aldehydes to afford hydrazono-ethyl-N-ethyl-N-methylbenzene sulfonamides. These intermediates can then react with malononitrile and ethyl cyanoacetate to yield oxopyridine derivatives . Although the specific synthesis of this compound is not detailed, it is likely to follow a similar synthetic route involving key steps of condensation, cyclization, and sulfonamide formation.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of a pyridine ring and the sulfonamide group are common features that contribute to their interaction with biological targets. Molecular docking studies are often used to predict the binding affinity of these compounds to target enzymes such as dihydrofolate reductase (DHFR), which is a common target for anticancer drugs .

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, including condensation with aldehydes and reactions with malononitrile or ethyl cyanoacetate to form different derivatives. These reactions are important for diversifying the chemical structure and optimizing the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability as a drug candidate, including its pharmacokinetics and pharmacodynamics. The specific properties of this compound would need to be determined experimentally.

Relevant Case Studies

Case studies involving sulfonamide derivatives have shown that some compounds exhibit significant antitumor activities against various cancer cell lines, such as MCF-7, and antimicrobial activities against bacteria like Klebsiella pneumoniae . Additionally, certain sulfonamides have progressed to clinical trials due to their potent cell cycle inhibitory effects, highlighting the therapeutic potential of this class of compounds .

科学的研究の応用

Heterocyclic Synthesis

- The compound is utilized in the synthesis of various heterocyclic compounds. For example, it has been used in the synthesis of thienopyridines, demonstrating the versatility of acetoacetanilides in heterocyclic chemistry (Harb, Hussein, & Mousa, 2006).

Synthesis of Pyridinium and Sulfonium Salts

- It's involved in the preparation of pyridinium and sulfonium salts, which are key intermediates in the synthesis of a variety of compounds. These include pyridinio-phenolates and sulfonio-phenolates, which have applications in various chemical processes (Gewald, Rehwald, Eckert, Schaefer, & Gruner, 1995).

Fluorescent Probe Design

- This compound is used in the design of reaction-based fluorescent probes for the selective discrimination of thiophenols, which is significant in chemical, biological, and environmental sciences (Wang, Han, Jia, Zhou, & Deng, 2012).

Synthesis and Characterization of Novel Compounds

- It plays a role in the synthesis and characterization of novel compounds with potential applications in areas like molecular docking and non-linear optical studies. These studies are crucial in understanding the interaction of these compounds with biological targets (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

Anticancer and Antimicrobial Applications

- The compound has shown potential in the synthesis of derivatives with anticancer and antimicrobial properties, as evidenced by studies on newly synthesized pyridine derivatives (Romagnoli, Prencipe, Oliva, Cacciari, Balzarini, Liekens, Hamel, Brancale, Ferla, Manfredini, Zurlo, Finotti, & Gambari, 2020).

特性

IUPAC Name |

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4S2/c1-13(25)24-9-8-16-17(11-22)20(29-18(16)12-24)23-19(26)3-2-10-30(27,28)15-6-4-14(21)5-7-15/h4-7H,2-3,8-10,12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOHQQPZIKCHIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

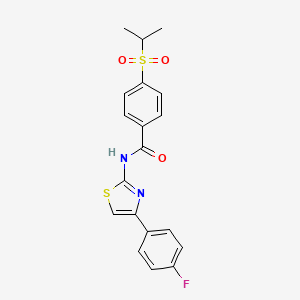

![N-[[2-[2-Methoxyethyl(methyl)amino]phenyl]methyl]prop-2-enamide](/img/structure/B2504963.png)

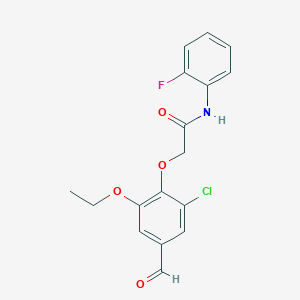

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504977.png)

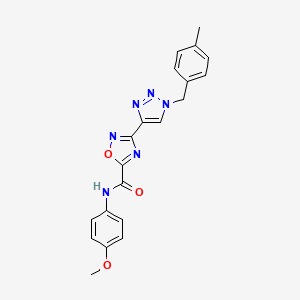

![N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2504978.png)

![N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504981.png)